The synthesis of indolin-6-ol derivatives has been the subject of considerable investigation. Various synthetic routes have been developed, employing different strategies and starting materials. One common approach involves the construction of the indoline ring system from substituted phenylhydrazines or anilines. For example, 1-((S)-2-aminopropyl)-1H-indazol-6-ol (9) was synthesized and evaluated for its suitability as a clinical candidate for treating ocular hypertension and glaucoma. Another strategy utilizes pre-existing indole or indoline derivatives as starting materials and involves the formation of the dihydropyran ring through cyclization reactions. For instance, a series of vanillin-substituted indolin-2-ones was synthesized and screened against the NCI-60 cancer cell panel. The specific synthetic route employed depends on the desired substitution pattern and stereochemistry of the target indolin-6-ol derivative.
For example, the structure of rac-cis-4a-ethyl-2-methyl-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-6-ol (1a) was confirmed by X-ray crystallography. In another study, the molecular structures of compounds derived from the potassium tert-butoxide-catalysed oxygenation of 2,2,5,7,8-pentamethylchroman-6-ol, an α-tocopherol model compound, were confirmed by X-ray crystallographic analysis.
For example, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol (9) was identified as a peripherally acting potent 5-HT2 receptor agonist that potently lowers intraocular pressure in conscious ocular hypertensive monkeys. In another study, a vanillin-based indolin-2-one derivative bearing a pyridyl moiety showed promising anti-breast cancer activity via anti-estrogenic activity by inhibiting ER-α receptors.
Anti-cancer Agents: Vanillin-based indolin-2-one derivatives, particularly compound 6j, have demonstrated promising anti-breast cancer activity through their anti-estrogenic effects.
Glaucoma Treatment: 1-((S)-2-Aminopropyl)-1H-indazol-6-ol (9) has been identified as a potent 5-HT2 receptor agonist with potential for treating ocular hypertension and glaucoma due to its ability to lower intraocular pressure.
Pain Management: SR 16435 [1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one] is a mixed nociceptin/orphanin FQ/μ-opioid receptor partial agonist that has shown analgesic properties in mice.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6